2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Overview
Description
Taurodeoxycholic Acid-d4 (sodium salt) is a deuterium-labeled derivative of taurodeoxycholic acid. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for tracing and quantification in various biochemical and pharmacokinetic studies .
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisomal acyl-coenzyme A oxidase 2 (ACOX2) . This enzyme plays a crucial role in the metabolism of bile acids, which are essential for the digestion and absorption of dietary fats .
Mode of Action
The compound interacts with its target, ACOX2, by serving as a substrate for the enzyme . The enzyme ACOX2 oxidizes the CoA esters of the bile acid intermediates di- and tri-hydroxycholestanoic acids . This interaction results in the disruption of cell membranes in adipocytes, leading to the destruction of fat cells .
Biochemical Pathways
The compound is involved in the synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol . This pathway is crucial for the metabolism of cholesterol and the emulsification of dietary fats. The compound’s action on ACOX2 affects this pathway, leading to changes in the concentration and composition of bile acids and salts .
Pharmacokinetics
As a bile acid, it is likely to be well-absorbed in the intestine and distributed throughout the body, particularly in the liver where bile acids are synthesized and metabolized . Its bioavailability would be influenced by factors such as diet and the presence of other bile acids.
Result of Action
The result of the compound’s action is the disruption of adipocyte cell membranes and the destruction of fat cells . This can lead to a reduction in submental fat, improving aesthetic appearance and reducing facial fullness or convexity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurodeoxycholic Acid-d4 typically involves the incorporation of deuterium atoms into the taurodeoxycholic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of Taurodeoxycholic Acid-d4 (sodium salt) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of specialized equipment to handle deuterated compounds and ensure consistent quality. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Taurodeoxycholic Acid-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms of bile acids.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydrophilic bile acid derivatives, while reduction can produce more hydrophobic compounds .
Scientific Research Applications
Taurodeoxycholic Acid-d4 (sodium salt) is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studies involving bile acid metabolism and synthesis.
Biology: Helps in understanding the role of bile acids in cellular processes and their interactions with proteins and enzymes.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Employed in the development of new drugs and therapeutic agents targeting bile acid pathways
Comparison with Similar Compounds
- Taurocholic Acid-d4 (sodium salt)
- Taurochenodeoxycholic Acid-d4 (sodium salt)
- Tauroursodeoxycholic Acid-d4 (sodium salt)
Comparison: Taurodeoxycholic Acid-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantification studies. Compared to other deuterated bile acids, it offers unique insights into the metabolism and function of taurodeoxycholic acid specifically .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-YPYHFUETSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C([C@@H]1O)([2H])[2H])C)[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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